

# Spectroscopic Profile of 2-(1-Cyanoethyl)indole: A Technical Guide

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## Compound of Interest

Compound Name: 2-(1-Cyanoethyl)indole

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(1-cyanoethyl)indole**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of published experimental data, this guide presents predicted spectroscopic values for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside typical Infrared (IR) absorption frequencies. These data are crucial for the identification, characterization, and quality control of this molecule in a research and development setting.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **2-(1-cyanoethyl)indole**.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.10	br s	1H	N-H
~7.60	d	1H	H-7
~7.35	d	1H	H-4
~7.15	t	1H	H-6
~7.08	t	1H	H-5
~6.40	s	1H	H-3
~4.50	q	1H	CH-CN
~1.75	d	3H	CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~138.0	C-2
~136.0	C-7a
~128.5	C-3a
~122.0	C-6
~121.0	C-5
~120.0	C-4
~119.0	CN
~111.0	C-7
~101.0	C-3
~30.0	CH-CN
~20.0	CH <sub>3</sub>

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~2250	Medium, Sharp	C≡N Stretch
~1600-1450	Medium-Strong	C=C Aromatic Ring Stretch
~740	Strong	C-H Out-of-plane Bend

Table 4: Expected Mass Spectrometry (EI-MS) Fragmentation

m/z	Relative Intensity	Assignment
170	High	[M] <sup>+</sup> (Molecular Ion)
155	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
143	High	[M - HCN] <sup>+</sup>
117	Medium	[Indole] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(1-cyanoethyl)indole** (approximately 5-20 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), and transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are

reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### Infrared (IR) Spectroscopy

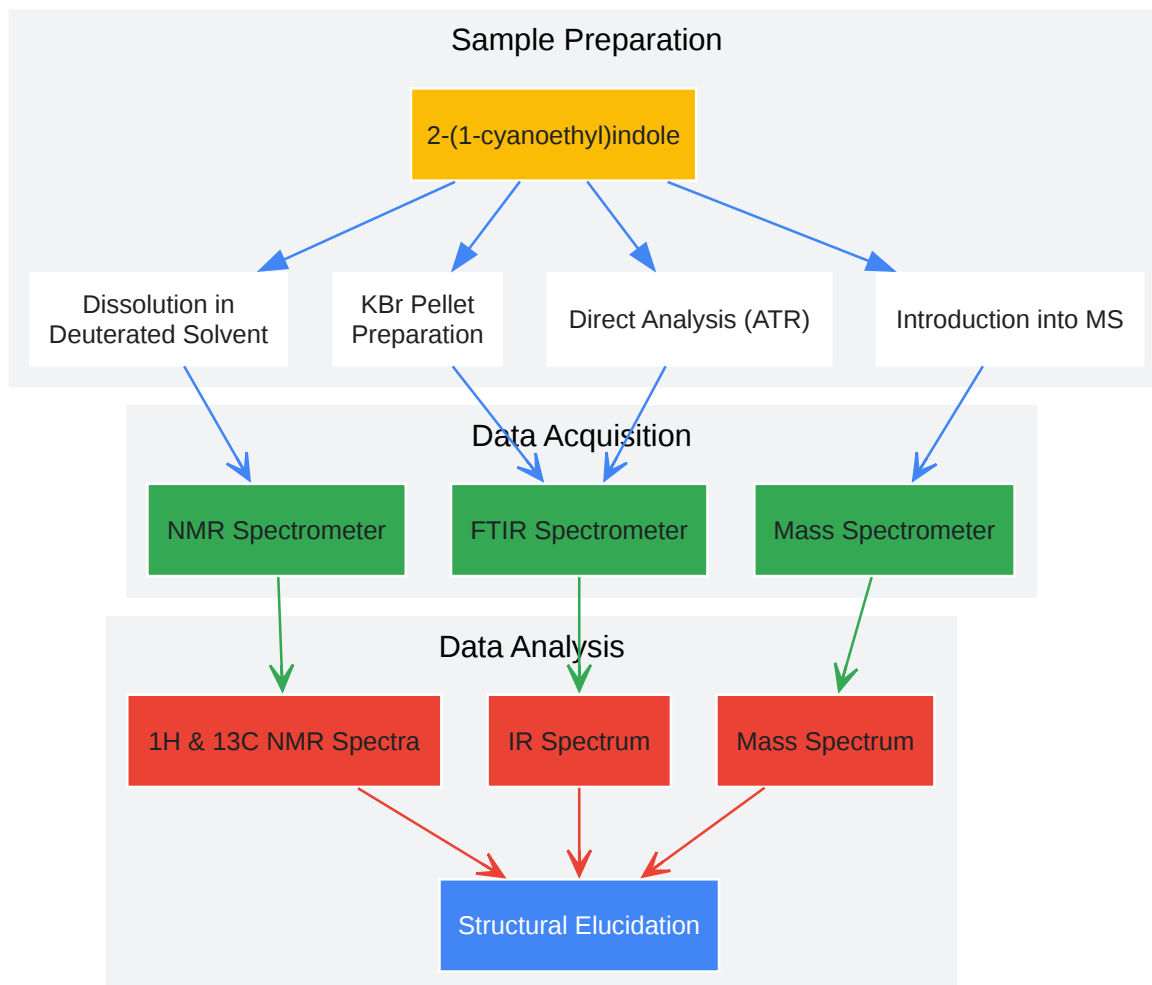
The IR spectrum of solid **2-(1-cyanoethyl)indole** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is intimately mixed with KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which allows for the direct analysis of the solid sample with minimal preparation. The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

### Mass Spectrometry (MS)

Mass spectral data can be acquired using various ionization techniques. For Electron Ionization (EI-MS), a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their mass-to-charge ratio ( $m/z$ ). For softer ionization methods like Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent and infused into the mass spectrometer through a charged capillary, which generates ions with minimal fragmentation, allowing for the prominent observation of the molecular ion.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(1-cyanoethyl)indole**.



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#### Spectroscopic Analysis Workflow Diagram

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(1-Cyanoethyl)indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014032#spectroscopic-data-nmr-ir-ms-for-2-1-cyanoethyl-indole\]](https://www.benchchem.com/product/b014032#spectroscopic-data-nmr-ir-ms-for-2-1-cyanoethyl-indole)

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